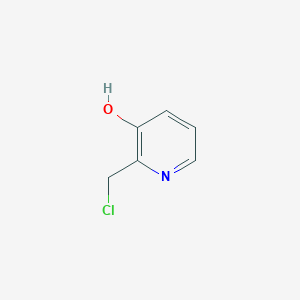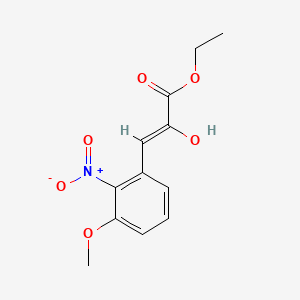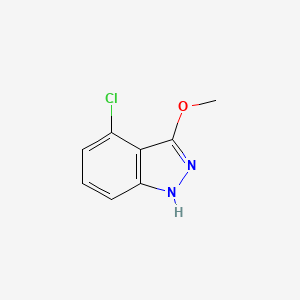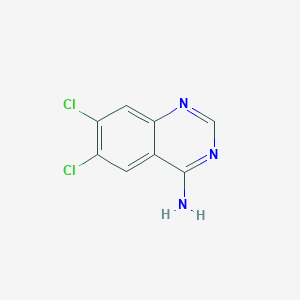![molecular formula C22H23N B15328234 5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an isopropyl group and a p-tolyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method involves the coupling of a biphenyl derivative with an isopropyl group and a p-tolyl group under specific reaction conditions. For instance, the reaction may involve the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for forming carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of advanced purification techniques, such as chromatography, may be employed to isolate the desired product from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated biphenyl derivatives .
Applications De Recherche Scientifique
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine
- 5-Isopropyl-N-(m-tolyl)-[1,1’-biphenyl]-2-amine
- 5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-3-amine
Uniqueness
5-Isopropyl-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C22H23N |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-phenyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C22H23N/c1-16(2)19-11-14-22(23-20-12-9-17(3)10-13-20)21(15-19)18-7-5-4-6-8-18/h4-16,23H,1-3H3 |
Clé InChI |
CQOHBXNHOIMKIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)


